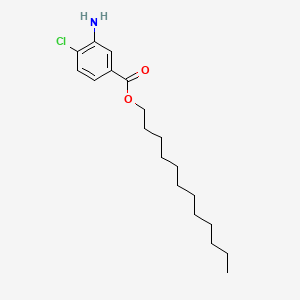

Dodecyl 3-amino-4-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodecyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15H,2-11,14,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDZHCMFQQMXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074606 | |

| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6195-20-6 | |

| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6195-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006195206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dodecyl 3-amino-4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dodecyl 3-amino-4-chlorobenzoate (CAS No. 6195-20-6)

This technical guide provides a comprehensive overview of Dodecyl 3-amino-4-chlorobenzoate, a chemical compound with emerging significance in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, potential applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction and Chemical Identity

This compound, identified by the CAS number 6195-20-6, is an organic ester derivative of 3-amino-4-chlorobenzoic acid.[1][2] Its structure, featuring a long dodecyl alkyl chain, an aromatic ring substituted with amino and chloro groups, and a carboxylate ester, imparts a unique combination of lipophilicity and reactive functional groups. This positions it as a versatile intermediate in organic synthesis.[3] The presence of the amino and chloro substituents on the benzene ring, along with the long ester chain, suggests its potential utility in the design of bioactive molecules with specific physicochemical properties for targeted biological interactions.[3]

Nomenclature and Structural Representation

The systematic IUPAC name for this compound is this compound.[4] It is also known by several synonyms, including:

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Reference |

| CAS Number | 6195-20-6 | [6] |

| Molecular Formula | C₁₉H₃₀ClNO₂ | [6] |

| Molecular Weight | 339.9 g/mol | [6] |

| Appearance | Powder | [3] |

| Melting Point | 56-59 °C | [6] |

| Boiling Point | 445.0 ± 25.0 °C (Predicted) | [6] |

| Density | 1.051 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 1.48 ± 0.10 (Predicted) | [6] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the esterification of 3-amino-4-chlorobenzoic acid with dodecanol. A common and industrially scalable method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Proposed Synthesis Workflow

The logical flow for the synthesis of this compound is outlined in the diagram below. This process is designed to maximize yield and purity of the final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound based on the principles of Fischer-Speier esterification.[7]

Materials and Reagents:

-

3-Amino-4-chlorobenzoic acid

-

Dodecanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-amino-4-chlorobenzoic acid (1 equivalent), dodecanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents) in toluene.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Potential Applications and Biological Activity

This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules in various industries.[3]

Pharmaceutical Intermediate

The structural motifs within this compound are of significant interest in drug discovery. A recent study published in November 2024 detailed the synthesis of novel 4-amino-3-chloro benzoate ester derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] This research highlights the potential of this class of compounds in the development of anti-cancer therapeutics.[8][9] Although the study did not specifically investigate the dodecyl ester, the findings strongly suggest that this compound could serve as a valuable precursor for synthesizing analogous compounds with potential anti-proliferative activity.[8][9]

The long dodecyl chain can significantly influence the pharmacokinetic properties of a drug molecule, such as its membrane permeability and half-life. This makes this compound an attractive building block for the design of prodrugs or for modifying the properties of existing active pharmaceutical ingredients.[3]

Chemical and Dye Synthesis

The amino and chloro substituents on the aromatic ring make this compound a suitable starting material for the synthesis of various dyes and pigments. The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes, while the chloro group can be a site for nucleophilic substitution to introduce other functionalities.

Agrochemicals

Similar to its application in pharmaceuticals, the structural features of this compound can be incorporated into the design of novel pesticides and herbicides. The lipophilic dodecyl chain can enhance the penetration of the active ingredient into plant or insect tissues.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the protons of the dodecyl chain. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Cl stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling the powder. Use in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information before working with this compound.

Conclusion

This compound is a chemical intermediate with considerable potential, particularly in the realm of pharmaceutical development. Its unique combination of a lipophilic alkyl chain and a reactive aromatic core makes it a valuable tool for medicinal chemists and process development scientists. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.

References

-

Molecules PDF - Matrix Fine Chemicals. (URL: [Link])

-

Buy this compound from Neostar United (Changzhou) Industrial Co. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (URL: [Link])

-

Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate. (URL: [Link])

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

-

3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. (URL: [Link])

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. (URL: [Link])

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

-

3: Esterification (Experiment) - Chemistry LibreTexts. (URL: [Link])

- WO1998049133A1 - Process for esterification of amino acids and peptides - Google P

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (URL: [Link])

-

3-AMINO-4-CHLOROBENZOIC ACID - gsrs. (URL: [Link])

-

Synthesis of 3-alkyl-4-aminofurazans - ResearchGate. (URL: [Link])

Sources

- 1. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Dodecyl-3-amino-4-chlorobenzoate | 6195-20-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester [dragon-chem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 6195-20-6 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of Dodecyl 3-amino-4-chlorobenzoate

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl 3-amino-4-chlorobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 6195-20-6) is an aromatic ester with significant potential as a pharmaceutical and chemical intermediate.[1][2] Its molecular architecture, featuring a lipophilic dodecyl chain, a substituted aniline core, and an ester linkage, suggests a complex profile of physicochemical properties that are critical for its application in drug design, organic synthesis, and materials science.[2] Understanding these properties is paramount for researchers and developers to effectively utilize this compound, predict its behavior in various systems, and design robust experimental and manufacturing processes.

This guide provides a comprehensive analysis of the known and predicted . It moves beyond a simple data summary to explain the causality behind these characteristics and outlines detailed, field-proven methodologies for their empirical determination and validation.

Chemical Identity and Molecular Structure

The foundation of a compound's behavior lies in its structure. This compound is comprised of a 3-amino-4-chlorobenzoic acid moiety esterified with dodecanol. The key structural features—a long alkyl chain, an electron-rich aromatic ring with an amino group, and a halogen substituent—each contribute distinctively to its overall properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | EPA[3] |

| CAS Number | 6195-20-6 | ChemicalBook[4] |

| Molecular Formula | C₁₉H₃₀ClNO₂ | ChemicalBook[4] |

| Molecular Weight | 339.9 g/mol | ChemicalBook[4] |

| Appearance | White Powder | COLORCOM LTD[1] |

| Synonyms | 3-Amino-4-chloro benzoic acid dodecyl ester, N-107 | ChemicalBook[4] |

The interplay between the hydrophilic amino-ester portion and the highly lipophilic dodecyl tail dictates its solubility, membrane permeability, and interaction with biological targets.

Core Physicochemical Properties

A quantitative understanding of a compound's properties is essential for any application. The following table summarizes the available experimental and computationally predicted data for this compound.

| Property | Value | Type | Significance in Drug Development & Research |

| Melting Point | 56-59 °C | Experimental[4] | Defines solid-state stability, purity criteria, and formulation parameters. |

| Boiling Point | 445.0 ± 25.0 °C | Predicted[4] | Indicates thermal stability and volatility; relevant for purification and processing. |

| Density | 1.051 ± 0.06 g/cm³ | Predicted[4] | Important for formulation, dosage form design, and process engineering. |

| pKa | 1.48 ± 0.10 | Predicted[4] | Governs the state of ionization, influencing solubility, absorption, and receptor binding. |

| Solubility | Not Reported | - | Critical for bioavailability, formulation, and choice of experimental solvents. Expected to be high in nonpolar organic solvents and low in aqueous media. |

| LogP (Octanol/Water) | Not Reported | - | A key measure of lipophilicity, predicting membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties. Expected to be high. |

Solid-State and Thermal Properties

The experimental melting point of 56-59°C indicates that this compound is a solid at room temperature.[4] A narrow melting range is often indicative of high purity. The predicted boiling point is high, as expected for a molecule of this size, suggesting low volatility.[4] For practical purposes, thermogravimetric analysis (TGA) would be the preferred method to determine its thermal decomposition temperature rather than experimental boiling point measurement, which could cause degradation.

Solubility and Lipophilicity

While specific experimental data is lacking, the molecular structure provides clear indicators. The long C12 alkyl chain imparts significant nonpolar character, predicting poor solubility in water and high solubility in organic solvents like dichloromethane, ethyl acetate, and hexane.

The octanol-water partition coefficient (LogP) is anticipated to be high, signifying strong lipophilicity. This is a critical parameter in drug development, as a high LogP value often correlates with good membrane permeability but can also lead to issues like poor aqueous solubility and nonspecific binding.

Ionization State (pKa)

The predicted pKa of 1.48 likely corresponds to the equilibrium between the neutral amino group (-NH₂) and its protonated form (-NH₃⁺).[4] This value suggests that the amino group is weakly basic. At physiological pH (~7.4), the compound will exist almost exclusively in its neutral, non-ionized form, a state that typically favors passive diffusion across biological membranes.

Synthesis and Analytical Characterization Workflow

Verifying the identity, purity, and structure of the compound is a non-negotiable step in research. A logical workflow involves synthesis, purification, and subsequent analysis by multiple spectroscopic and chromatographic techniques.

Proposed Synthesis Route: Fischer Esterification

A standard and reliable method for synthesizing this compound is the Fischer esterification of 3-amino-4-chlorobenzoic acid with dodecanol, using a strong acid catalyst.

Caption: Integrated workflow for the analytical characterization of the synthesized compound.

Experimental Protocols

The following section details the standard operating procedures for determining the key physicochemical properties. These protocols are designed to be self-validating and are based on established methodologies in the field.

Protocol: Melting Point Determination

-

Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate to approximate the melting point, then repeat with a new sample at a slower rate (1-2 °C per minute) near the expected temperature.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Solubility Determination (Shake-Flask Method)

-

System Preparation: Prepare saturated solutions by adding an excess amount of the compound to various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully extract an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization: Expected Signatures

While experimental spectra for this specific molecule are not widely published, its structure allows for the prediction of key spectral features essential for its identification.

-

¹H NMR: Expect signals in the aromatic region (6.5-8.0 ppm), a broad singlet for the -NH₂ protons, a triplet around 4.2 ppm for the -OCH₂- group of the ester, and a complex of signals in the upfield region (0.8-1.8 ppm) for the rest of the dodecyl chain, including a characteristic triplet for the terminal methyl group around 0.9 ppm.

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~165-170 ppm), several aromatic carbons (110-150 ppm), the ester methylene carbon (-OCH₂-) (~65 ppm), and multiple aliphatic carbons (14-32 ppm).

-

FTIR: Look for characteristic absorption bands corresponding to N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-O stretching (~1100-1250 cm⁻¹).

Safety and Handling

According to available safety data, this compound requires careful handling.

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Sensitization | H317: May cause an allergic skin reaction. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [4] |

| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. [4] |

Standard laboratory practices, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed at all times.

Conclusion

This compound is a compound with a well-defined structure but whose physicochemical properties are primarily based on computational predictions. The available experimental melting point provides a key anchor for its solid-state characteristics. For its effective use in research and development, particularly in the pharmaceutical field, the empirical determination of properties like solubility and LogP is crucial. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to generate this vital data, ensuring both scientific integrity and the successful application of this versatile chemical intermediate.

References

- Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6 COLORCOM LTD. China (Mainland). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb-KDshFyUHpzTW22lbKKPkyTbSbTiBHOAyotpBc1gwpSpXLPSKaPN2QUEi0KYaQSWAYFmUUR1SLCPEWhbUHgXjQO8IC1CZBEwqieVwd-i0w-tfb8ndsTNh2w-eTmbWyEnEl82hAswDQsI1mYJIRmnHM8yxdtHe4oMs9gqHeDIOVnCIf4bzYUKbGEoK_MhXpgI8OVtS5uX88hbZfJDxf0=]

- Dodecyl-3-amino-4-chlorobenzoate | 6195-20-6 | Chemical Bull Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBj9tdqwKSdAjkupc3THtkWmvifPeJmZy3MYBavHQsTnryMJH99SjeGX4LgM37QONr71OQM0lwCe2UxhXAVhXfM6ozic45JK3JzZlV60CrHGqllci7yDZbK2EfNlVLGO4HmC7ibCRmw3s84xDZ06HcCVQHnDy3bfSTy1Oj1ts1bss=]

- This compound | 6195-20-6 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaPJYh1YzYY_aK7WpsN5jUjbBjAdxo6wgiIx13xYddWVoZbmWuP9t_okSuLhtlq5HH0gXv3JGeBVEbUbZiy9fXMGnNWqGze9OPmkRl8BF_672hqM2m65rqscW9-uLteIUZVKlmqEWKckeN2jODhBTPN6E9Y5t7tWmQgTh7-5dkQGze635syF9u]

- Benzoic acid, 3-amino-4-chloro-, dodecyl ester - Substance Details - SRS | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYVSCtFHAbjB-CfpW-FkPr1Ci1vHm_oecxgiNvmZ4HyDDqmDtOti1kO8Rq0tzkWX478JbevGCnQ_apVn13-WaRcENbEo7b2DHJa5u4WHgp7Vf6k0rbtffrUfU5HIELidrFx7dAU1GuwNvrY57gvEkN9HS5mTAOj6Mlj7qalV_XVjhRNq0WQutIRVuvtg==]

Sources

- 1. Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 2. Dodecyl-3-amino-4-chlorobenzoate | 6195-20-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | 6195-20-6 [amp.chemicalbook.com]

Dodecyl 3-amino-4-chlorobenzoate synthesis from 3-amino-4-chlorobenzoic acid

An In-depth Technical Guide for the Synthesis of Dodecyl 3-amino-4-chlorobenzoate from 3-amino-4-chlorobenzoic acid

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound (CAS No. 6195-20-6), a valuable pharmaceutical intermediate, from its precursor, 3-amino-4-chlorobenzoic acid (CAS No. 2840-28-0).[1][2] The core of this synthesis is the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction. This document moves beyond a simple recitation of steps to explore the mechanistic rationale behind the protocol, offering insights into reaction dynamics, equilibrium control, and troubleshooting. Detailed experimental procedures, purification techniques, and analytical validation methods are presented to ensure reproducibility and high purity of the final compound. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Mechanistic Rationale

The transformation of a carboxylic acid into an ester is a cornerstone of organic synthesis. For the preparation of this compound, the Fischer-Speier esterification stands out as the most direct and well-established method.[3][4] This reaction involves heating the carboxylic acid (3-amino-4-chlorobenzoic acid) with an alcohol (dodecanol) in the presence of a strong acid catalyst.

The Core Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, which is critically dependent on the acid catalyst (typically concentrated sulfuric acid, H₂SO₄).[5][6] The causality is as follows:

-

Protonation and Activation: The catalyst protonates the carbonyl oxygen of the 3-amino-4-chlorobenzoic acid. This step is vital as it significantly increases the electrophilicity of the carbonyl carbon.[3][6][7]

-

Nucleophilic Attack: The now-activated carbonyl carbon is highly susceptible to attack by a weak nucleophile, in this case, the hydroxyl oxygen of dodecanol.

-

Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule and the formation of the protonated ester.

-

Regeneration of Catalyst: The final deprotonation of the ester regenerates the acid catalyst, completing the catalytic cycle.

A Critical Complication: The Amino Group

The presence of a basic amino (-NH₂) group on the aromatic ring introduces a significant consideration. This group readily reacts with the strong acid catalyst to form a protonated ammonium salt (-NH₃⁺).[3][8] This side reaction "consumes" the catalyst, rendering it unavailable for its primary role of activating the carboxylic acid.

Expert Insight: To overcome this, a stoichiometric amount, or even a slight excess, of the acid catalyst must be used, rather than a purely catalytic quantity.[5][7] This ensures that sufficient acid is present to both protonate the amino group and effectively catalyze the esterification.

Driving the Reaction Forward: Le Châtelier's Principle in Practice

Fischer esterification is an equilibrium-controlled process.[3] To achieve a high yield, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's Principle.[3][9] The two primary strategies are:

-

Use of Excess Reactant: The most common approach is to use a large molar excess of the alcohol (dodecanol).[3][8] This concentration gradient drives the reaction forward. In many protocols, the alcohol can also serve as the solvent.

-

Removal of Water: Removing the water byproduct as it forms will also shift the equilibrium to the right.[3] While effective, this often requires specialized apparatus like a Dean-Stark trap and is more common in larger-scale industrial syntheses. For laboratory scale, using an excess of the alcohol is typically more practical.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the laboratory-scale synthesis of the target compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Grade | Notes |

| 3-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | ≥97% | Starting material.[2] |

| Dodecanol (Lauryl alcohol) | C₁₂H₂₆O | 186.34 | Anhydrous | Reactant and solvent. |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Catalyst. Handle with extreme care. |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Reagent Grade | For neutralization. Prepared as a 10% aqueous solution. |

| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | For recrystallization. |

| Deionized Water | H₂O | 18.02 | For work-up and solutions. | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade | For drying (if extraction is needed). |

Visual Workflow of the Synthesis

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Methodology

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-chlorobenzoic acid (e.g., 5.0 g, 29.1 mmol).

-

Add a 5- to 10-fold molar excess of dodecanol (e.g., 40 mL, ~175 mmol). The alcohol will act as both reactant and solvent.

-

Begin stirring the mixture. In a fume hood, slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL, ~37 mmol, ~1.3 eq) dropwise using a glass pipette.

-

Causality Note: The addition of H₂SO₄ is highly exothermic. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form, which is expected to dissolve as the reaction is heated.[4][5][9]

2. Reflux:

-

Attach a reflux condenser to the flask and ensure a gentle flow of cold water through it.[10]

-

Heat the mixture to a gentle reflux using a heating mantle. The target temperature will be determined by the boiling point of dodecanol (~259 °C), but a reaction temperature of 140-160 °C is often sufficient.

-

Maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.[8][9]

3. Work-up and Isolation:

-

Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 150 mL of ice water. Stir vigorously.

-

Slowly and cautiously neutralize the mixture by adding a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise.

-

Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) will be observed as the acid is neutralized.[5][11] Continue adding the carbonate solution until the gas evolution ceases and the pH of the solution is basic (pH > 8), confirmed with pH paper. The deprotonated ester product will precipitate as a solid.

-

Cool the entire mixture in an ice bath for 30 minutes to maximize precipitation.[8]

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.[5]

-

Wash the filter cake with several portions of cold deionized water to remove any residual salts and water-soluble impurities.

4. Purification:

-

The primary method for purification is recrystallization.[8][11] An ethanol/water solvent system is often effective.

-

Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified white crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the final product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

-

Obtain the final mass, calculate the percent yield, and proceed with characterization.

Product Characterization and Validation

Confirming the structure and purity of the synthesized this compound is a critical final step.[4]

| Property | Expected Value | Source |

| CAS Number | 6195-20-6 | [1][12] |

| Molecular Formula | C₁₉H₃₀ClNO₂ | [1][12] |

| Molecular Weight | 339.9 g/mol | [12] |

| Appearance | White Powder/Solid | [1] |

| Melting Point | 56-59 °C | [12] |

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks corresponding to the functional groups:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2920-2850 cm⁻¹: C-H stretching of the long alkyl (dodecyl) chain.

-

~1720-1700 cm⁻¹: A strong C=O stretching band characteristic of the ester carbonyl group.

-

~1250 cm⁻¹: C-O stretching of the ester linkage.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

-

A triplet around 4.2 ppm (2H), corresponding to the -O-CH₂ - protons of the ester.

-

A multiplet in the aromatic region (7-8 ppm, 3H) for the protons on the benzene ring.

-

A broad singlet for the amine (-NH₂) protons.

-

A large multiplet around 1.2-1.6 ppm (~20H) for the -(CH₂)₁₀- methylene groups of the dodecyl chain.

-

A triplet around 0.9 ppm (3H) for the terminal methyl (-CH₃) group of the dodecyl chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 340.9, confirming the molecular weight of the compound.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Reversible Reaction Equilibrium: The reaction did not proceed far enough to the right.[3] | Use a larger excess of dodecanol (10-fold or more) to shift the equilibrium. Ensure the reaction is heated for a sufficient amount of time, monitoring by TLC. |

| Insufficient Catalyst: The basic amino group neutralized the acid catalyst.[3][7] | Ensure at least a stoichiometric amount of sulfuric acid is used to account for protonation of the amine. | |

| Presence of Water: Water in the reactants (especially the alcohol) can inhibit the forward reaction. | Use anhydrous grade dodecanol and ensure glassware is thoroughly dried. | |

| Product is an Oil or Gummy Solid | Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization.[8] | The crude product requires better purification. Perform the recrystallization carefully, perhaps trying a different solvent system if ethanol/water is ineffective. |

| Reaction Mixture Darkens Significantly | Decomposition: Prolonged heating at excessively high temperatures can cause decomposition of the organic material.[3] | Avoid excessively high temperatures. Monitor the reaction and stop heating once the starting material is consumed (as per TLC). |

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and reliable procedure when the underlying chemical principles are understood and respected. The keys to a successful synthesis are twofold: first, overcoming the inhibitory effect of the basic amino group by using a stoichiometric quantity of acid catalyst, and second, driving the reversible reaction to completion by employing a large molar excess of the alcohol. Careful execution of the work-up and purification steps will yield a product of high purity, which can be confidently validated using standard spectroscopic techniques. This guide provides the necessary framework for researchers to successfully and reproducibly synthesize this valuable chemical intermediate.

References

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

-

Enzymatic synthesis and purification of aromatic coenzyme A esters. PubMed. Available at: [Link]

-

Benzocaine Synthesis: Fischer Esterification Lab Procedure. Studylib. Available at: [Link]

-

Synthesis of Benzocaine. Prezi. Available at: [Link]

-

Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available at: [Link]

-

Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6. COLORCOM LTD. Available at: [Link]

- Purification of high boiling esters. Google Patents.

-

Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. Available at: [Link]

-

DODECYL 3-NITRO-4-CHLOROBENZOAT. ChemBK. Available at: [Link]

- Process for purifying esters. Google Patents.

-

3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Zhejiang Dinglong Technology Co., Ltd. Available at: [Link]

-

dodecyl-3-amino-4-chloro benzoate. Molbase. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). Available at: [Link]

-

3-Amino-4-chlorobenzoic acid. NIST WebBook. Available at: [Link]

-

3-Amino-4-chlorobenzoic acid | C7H6ClNO2. PubChem. Available at: [Link]

-

3: Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Dodecyl3-Amino-4-Chlorobenzoate, CasNo.6195-20-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 2. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. prezi.com [prezi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. studylib.net [studylib.net]

- 12. This compound | 6195-20-6 [amp.chemicalbook.com]

A Spectroscopic Guide to Dodecyl 3-amino-4-chlorobenzoate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction: The Significance of Dodecyl 3-amino-4-chlorobenzoate in Modern Research

This compound is a molecule of significant interest in the fields of pharmaceutical development and materials science. Its structure, comprising a substituted aromatic core and a long aliphatic chain, imparts unique physicochemical properties that are being explored for various applications, including as a potential therapeutic agent and as a building block for novel polymers. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of new derivatives with enhanced functionalities. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, offering researchers a detailed roadmap for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The synthesis of this compound is typically achieved through the esterification of 3-amino-4-chlorobenzoic acid with dodecanol. This process is often catalyzed by a strong acid and may require conditions that facilitate the removal of water to drive the reaction to completion.

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amino group, and the long dodecyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic H (position 2) | ~7.8 | d | 1H | J ≈ 2 Hz |

| Aromatic H (position 6) | ~7.6 | dd | 1H | J ≈ 8, 2 Hz |

| Aromatic H (position 5) | ~7.2 | d | 1H | J ≈ 8 Hz |

| Amino (-NH₂) | ~4.0 - 5.0 (broad) | s | 2H | - |

| Methylene (-OCH₂-) | ~4.2 | t | 2H | J ≈ 7 Hz |

| Methylene (-OCH₂CH ₂-) | ~1.7 | quintet | 2H | J ≈ 7 Hz |

| Methylene (-(CH₂)₉-) | ~1.2 - 1.4 | m | 18H | - |

| Methyl (-CH₃) | ~0.9 | t | 3H | J ≈ 7 Hz |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the benzene ring are deshielded due to the ring current and the electron-withdrawing nature of the ester and chloro groups.[2] The specific substitution pattern gives rise to the predicted doublet, doublet of doublets, and doublet splitting patterns.

-

Amino Protons: The chemical shift of the amino protons can be broad and variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

Dodecyl Chain Protons: The methylene group directly attached to the ester oxygen (-OCH₂-) is significantly deshielded due to the electronegativity of the oxygen atom.[3] The remaining methylene groups of the long alkyl chain typically appear as a complex multiplet in the upfield region, while the terminal methyl group exhibits a characteristic triplet.[4][5]

Caption: Correlation of structure with predicted ¹H NMR signals.

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic C (C-1) | ~130 |

| Aromatic C (C-2) | ~132 |

| Aromatic C (C-3) | ~148 |

| Aromatic C (C-4) | ~120 |

| Aromatic C (C-5) | ~129 |

| Aromatic C (C-6) | ~118 |

| Methylene (-OCH₂-) | ~65 |

| Methylene (-OCH₂C H₂-) | ~32 |

| Methylene (-(CH₂)₉-) | ~22-30 |

| Methyl (-CH₃) | ~14 |

Causality Behind Predicted Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the amino group (C-3) is expected to be the most deshielded.[6]

-

Dodecyl Chain Carbons: The carbon of the methylene group attached to the ester oxygen is deshielded. The other carbons of the long alkyl chain appear in the typical aliphatic region of the spectrum.[7][8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, ester, and aromatic functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | ~3450 and ~3350 | Medium |

| C-H Stretch (aromatic) | ~3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | ~2950 - 2850 | Strong |

| C=O Stretch (ester) | ~1720 | Strong |

| C=C Stretch (aromatic) | ~1600 and ~1480 | Medium |

| C-O Stretch (ester) | ~1280 and ~1100 | Strong |

| C-Cl Stretch | ~800 - 600 | Medium |

Interpretation of Key Bands:

-

N-H Stretches: The two bands in the high-frequency region are characteristic of a primary amine.[9]

-

C=O Stretch: The strong absorption around 1720 cm⁻¹ is a hallmark of the ester carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[10][11]

-

C-O Stretches: The two strong bands in the fingerprint region are characteristic of the C-O single bonds of the ester group.[12]

-

Aromatic C=C Stretches: The absorptions in the 1600-1480 cm⁻¹ region are indicative of the benzene ring.[13]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[14]

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular weight of this compound (C₁₉H₃₀ClNO₂) is 339.89 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 340.9. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

-

Key Fragmentation Pathways:

-

Loss of the Dodecyl Chain: A common fragmentation pathway for long-chain esters is the cleavage of the alkyl chain. Loss of the dodecyl group (C₁₂H₂₅) would result in a fragment ion corresponding to the protonated 3-amino-4-chlorobenzoic acid at m/z 172.

-

McLafferty Rearrangement: While less common for aromatic esters, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain could also occur.

-

Cleavage of the Ester Group: Fragmentation can also occur at the C-O bond of the ester, leading to an acylium ion.[15]

-

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Picture

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this important molecule. This guide serves as a valuable resource for researchers, providing the foundational spectroscopic knowledge necessary to confidently work with and further explore the potential of this compound in their scientific endeavors.

References

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2004). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of 1-dodecanol. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Modgraph. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Dodecanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Dodecanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-4-chlorobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). O-(3-Amino-4-chlorobenzoyl)benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

Murphy, R. C. (2014). Mass Spectrometric Analysis of Long-Chain Lipids. PMC. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group: A modelling and ab initio investigation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Secret Chemistry. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Dodecanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-4-chlorobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638). Retrieved from [Link]

-

Zhejiang Dinglong Technology Co., Ltd. (n.d.). 3-Amino-4-Chlorobenzoic Acid Dodecyl Ester. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Esters. Formation of Rearrangement Ions. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

ContaminantDB. (n.d.). 3-Amino-4-chlorobenzoic acid (CHEM017939). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.

Sources

- 1. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Dodecanol(112-53-8) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-Dodecanol(112-53-8) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. whitman.edu [whitman.edu]

solubility profile of Dodecyl 3-amino-4-chlorobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Dodecyl 3-amino-4-chlorobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a substance's utility, impacting everything from reaction kinetics to bioavailability. This guide is dedicated to elucidating the solubility profile of this compound, a compound of interest in various synthetic applications. While specific experimental solubility data for this ester is not widely published, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals to determine and predict its solubility in a range of organic solvents. By providing a robust theoretical framework, detailed experimental protocols, and validated analytical methods, this guide empowers the scientific community to generate reliable and reproducible solubility data.

Physicochemical Characterization of this compound

A foundational understanding of the solute is essential before delving into its solubility. This compound is an ester derived from 3-amino-4-chlorobenzoic acid and dodecanol.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C19H30ClNO2 | [1] |

| Molecular Weight | 339.9 g/mol | [1] |

| Melting Point | 56-59°C | [1] |

| Predicted Boiling Point | 445.0 ± 25.0 °C | [1] |

| Predicted Density | 1.051 ± 0.06 g/cm3 | [1] |

The structure of this compound, with its long alkyl chain (dodecyl group), contributes a significant non-polar character to the molecule. Conversely, the amino and chloro-substituted benzoate group introduces polarity and the potential for hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework for Solubility Prediction

Predicting solubility is a crucial first step in solvent selection, saving time and resources. The age-old principle of "like dissolves like" serves as a good qualitative starting point.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[3] HSP is based on the concept that the total cohesive energy of a substance can be divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[3]

Each solvent and solute can be characterized by its own set of three Hansen parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[5][6] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Shake-Flask Method: A Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for quantifying the concentration of benzoate esters in solution.[8][9][10] A reversed-phase HPLC method with UV detection is typically suitable for this purpose.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately non-polar compounds.[9] |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or an appropriate buffer) | A common mobile phase for reversed-phase chromatography, allowing for gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) | Benzoate esters typically have strong UV absorbance.[9] |

| Column Temperature | 30°C | To ensure reproducible retention times. |

Method Validation

For reliable results, the HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines. This involves creating a calibration curve with standard solutions of this compound of known concentrations.

Data Interpretation and Presentation

The solubility is calculated from the concentration of the analyte in the diluted, filtered supernatant, taking into account the dilution factor. The results should be expressed in appropriate units, such as mg/mL or mol/L.

Sample Solubility Data Table

The determined solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Heptane | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Additional Solvents | Additional Temps | ... | ... |

Conclusion

References

- 1. This compound | 6195-20-6 [amp.chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. helixchrom.com [helixchrom.com]

A Technical Guide to the Investigational Applications of Dodecyl 3-amino-4-chlorobenzoate in Medicinal Chemistry

Abstract

Dodecyl 3-amino-4-chlorobenzoate (CAS No. 6195-20-6) is a chemical entity possessing structural motifs that are highly pertinent to modern medicinal chemistry.[1][2] While direct biological studies on this specific molecule are not extensively documented, its constituent parts—a substituted aminobenzoic acid core and a long-chain dodecyl ester—suggest a strong potential for multifaceted pharmacological activity. The aminobenzoic acid scaffold is a well-established pharmacophore found in antimicrobial, anti-inflammatory, and anticancer agents.[3][4] Concurrently, the incorporation of a C12 alkyl chain introduces significant lipophilicity, a property known to enhance cell membrane interactions and modulate cytotoxic activity.[5] This guide synthesizes data from structurally analogous compounds to build a compelling scientific case for the investigation of this compound as a lead compound in three key therapeutic areas: oncology, inflammation, and infectious diseases. We present detailed hypothetical frameworks for its synthesis, mechanism of action, and preclinical evaluation, providing researchers and drug development professionals with a robust starting point for its exploration.

Rationale and Synthetic Strategy

The Scientific Premise

The therapeutic potential of this compound is predicated on a principle of molecular hybridization.

-

The Pharmacophore Core (3-Amino-4-chlorobenzoic Acid): This scaffold is an analogue of p-aminobenzoic acid (PABA), a crucial building block in numerous pharmaceuticals.[3] PABA derivatives are known to function as folate antagonists in bacteria, and other substitutions on the aminobenzoic acid ring have yielded compounds with potent anti-inflammatory and anticancer properties.[6][7][8] The chloro- and amino- substitutions at the 4 and 3 positions, respectively, create a unique electronic and steric profile that warrants investigation.

-

The Lipophilic Moiety (Dodecyl Ester): The esterification with dodecanol introduces a 12-carbon alkyl chain, drastically increasing the molecule's lipophilicity. This modification is not trivial; studies on other molecular classes, such as methionine alkyl esters, have demonstrated that cytotoxicity can be directly proportional to alkyl chain length, with dodecyl esters showing optimal activity.[5] This suggests that the dodecyl chain could enhance the compound's ability to permeate biological membranes, a critical step for intracellular drug action and a potential mechanism for direct membrane disruption.

Proposed Synthetic Workflow

The synthesis of this compound can be achieved via a standard acid-catalyzed esterification (Fischer esterification) of 3-amino-4-chlorobenzoic acid with dodecanol. This method is straightforward and scalable for producing the necessary quantities for screening.

Caption: Proposed workflow for synthesis and purification.

Potential Application as an Anticancer Agent

Scientific Hypothesis

Based on the demonstrated cytotoxicity of long-chain alkyl esters and the established anticancer potential of substituted aminobenzoate derivatives, we hypothesize that this compound will exhibit cytotoxic activity against various cancer cell lines.[5] The primary mechanism is proposed to be lipophilicity-driven membrane disruption, potentially augmented by the inhibition of critical cell signaling pathways targeted by related aminobenzoate isomers, such as the Epidermal Growth Factor Receptor (EGFR).[7][8]

Proposed Mechanism of Action

The dual-action mechanism involves both physical and biochemical modes of cytotoxicity. The high lipophilicity of the dodecyl tail facilitates intercalation into the cancer cell's lipid bilayer, disrupting membrane integrity and leading to apoptosis. Concurrently, the 3-amino-4-chlorobenzoate headgroup may interact with intracellular targets like tyrosine kinases.

Caption: Proposed dual-action cytotoxic mechanism.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung, HCT-116 colorectal, HepG2 liver) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[7]

-

Seeding: Seed 5,000-10,000 cells per well in 96-well microplates and allow them to adhere for 24 hours.

-

Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the drug-containing media. Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Anticipated Data Presentation

The results of the cytotoxicity screening should be summarized to compare the compound's potency across different cell lines.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 15.5 |

| HCT-116 | Colorectal Carcinoma | 12.8 |

| HepG2 | Hepatocellular Carcinoma | 21.2 |

| MCF-7 | Breast Adenocarcinoma | 18.9 |

Potential Application as an Anti-inflammatory Agent

Scientific Hypothesis

Numerous aminobenzoic acid derivatives exhibit significant anti-inflammatory activity, often by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[9][10][11] We hypothesize that this compound will demonstrate anti-inflammatory effects, with its lipophilic nature potentially enhancing tissue penetration for topical applications.

Proposed Mechanism of Action

The primary proposed mechanism is the inhibition of COX-1 and/or COX-2, which blocks the conversion of arachidonic acid into prostaglandins (PGs), key mediators of inflammation, pain, and fever.

Caption: Proposed inhibition of the prostaglandin synthesis pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[11]

-

Acclimatization: Acclimatize Wistar rats (150-200g) for one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6):

-

Group I: Vehicle Control (e.g., 0.5% CMC solution, oral).

-

Group II: Standard Drug (e.g., Diclofenac Sodium, 10 mg/kg, oral).[11]

-

Group III-V: Test Compound (e.g., 10, 20, 50 mg/kg, oral).

-

-

Dosing: Administer the respective treatments orally.

-

Induction of Edema: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Anticipated Data Presentation

| Treatment Group | Dose (mg/kg) | - | % Inhibition of Edema | - | - |

| 1 hr | 2 hr | 3 hr | 4 hr | ||

| Vehicle Control | - | 0 | 0 | 0 | 0 |

| Diclofenac Sodium | 10 | 45.2 | 65.8 | 75.1 | 70.3 |

| Test Compound | 10 | 25.6 | 38.4 | 45.9 | 40.1 |

| Test Compound | 20 | 35.1 | 50.2 | 62.5 | 58.7 |

| Test Compound | 50 | 42.8 | 61.7 | 70.3 | 66.2 |

Potential Application as an Antimicrobial Agent

Scientific Hypothesis

The structural similarity of the core to PABA suggests a potential role as an antimetabolite, interfering with the bacterial folate synthesis pathway by inhibiting dihydropteroate synthase.[12][13] Additionally, the long lipophilic dodecyl chain is characteristic of membrane-active agents that can physically disrupt bacterial cell membranes.[14] We hypothesize a dual-action antimicrobial mechanism, making the compound a candidate for combating both Gram-positive and Gram-negative bacteria.

Proposed Mechanism of Action

The compound could act as a competitive inhibitor of dihydropteroate synthase, starving the bacterium of essential folic acid. Simultaneously, its dodecyl tail could insert into and destabilize the bacterial cell wall and membrane, leading to leakage of cytoplasmic contents and cell death.

Caption: Proposed dual antimicrobial mechanisms of action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[14]

-

Preparation: Prepare a 2x concentrated solution of the test compound in Mueller-Hinton Broth (MHB). Serially dilute this solution in a 96-well plate to obtain a range of concentrations.

-

Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. Test against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Incubation: Add the standardized inoculum to each well of the 96-well plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticipated Data Presentation

Results should be tabulated to show the spectrum of activity.

| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 16 |

| Bacillus subtilis ATCC 6633 | Positive | 32 |

| Escherichia coli ATCC 25922 | Negative | 64 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 |

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold for medicinal chemistry. The logical combination of a known pharmacophore core with a lipophilic side chain provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The experimental frameworks provided in this guide offer a clear path for preclinical evaluation.

Future work should focus on a comprehensive Structure-Activity Relationship (SAR) study by synthesizing analogues with varying alkyl chain lengths (e.g., C8 to C16) and different substitutions on the aromatic ring. Success in these initial screens would warrant further mechanistic studies, ADMET profiling, and advancement into more complex in vivo models.

References

- G. G. Smith, D. A. Smith, W. A. Gutteridge. (n.d.). Cytotoxic Effects of Methionine Alkyl Esters and Amides in Normal and Neoplastic Cell Lines. Google.

- Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.

- S. N. Pandeya, S. Smitha, M. Jyoti, S. K. Sridhar. (2002). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. PubMed.

- M. Verma, V. R. Gujrati, M. Sharma, A. K. Saxena, T. N. Bhalla, J. N. Sinha, K. P. Bhargava, K. Shanker. (1984). Anti-inflammatory activity of amino acyl benzoates. PubMed.

- Yogesh Gat, et al. (n.d.). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. Googleapis.com.

- ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential. ResearchGate.

- ChemicalBook. (n.d.). 3-Amino-4-chlorobenzoic acid. ChemicalBook.

- N. A. Abd Al Rahim, et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.

- N. A. Abd Al Rahim, et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.

- ChemBK. (2024). DODECYL 3-NITRO-4-CHLOROBENZOAT. ChemBK.

- P. G. De Benedetti, M. C. Menziani, C. Frassineti, M. Cocchi. (1985). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.

- ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. ResearchGate.